molecular formula C8H5Cl2NO3 B8254407 1-(2,4-Dichloro-5-nitrophenyl)ethanone CAS No. 61671-51-0

1-(2,4-Dichloro-5-nitrophenyl)ethanone

Cat. No.: B8254407
CAS No.: 61671-51-0
M. Wt: 234.03 g/mol
InChI Key: OMEKMKKSSHGMLT-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-5’-nitro-acetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-5’-nitro-acetophenone typically involves the nitration of 2’,4’-dichloroacetophenone. The process begins with the acylation of m-dichlorobenzene using acetic anhydride and anhydrous aluminum trichloride as a catalyst . The resulting 2’,4’-dichloroacetophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of 2’,4’-Dichloro-5’-nitro-acetophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization and distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-5’-nitro-acetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The acetophenone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-5’-nitro-acetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 2’,4’-Dichloro-5’-nitro-acetophenone is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in synthetic chemistry and various research applications .

Biological Activity

1-(2,4-Dichloro-5-nitrophenyl)ethanone is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C8H5Cl2NO3
  • Molecular Weight : 234.03 g/mol
  • Structural Characteristics : The compound features two chlorine atoms and a nitro group attached to a phenyl ring, influencing its reactivity and biological interactions.

Biological Activities

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of electron-withdrawing groups like nitro and chloro enhances their antimicrobial efficacy by increasing lipophilicity, which aids in penetrating bacterial membranes .
  • Anti-inflammatory Effects : The compound's derivatives have shown potential in reducing inflammation, likely through the inhibition of pro-inflammatory cytokines and mediators.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves interaction with specific enzymes or receptors that regulate cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, disrupting their growth and survival .
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis. This is particularly relevant in cancer therapy where ROS can trigger cell death pathways.

Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These results indicate a promising antimicrobial profile, particularly against Gram-positive bacteria .

Anticancer Activity Study

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment, suggesting a potent anticancer effect .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile:

  • Acute Toxicity : Studies indicate that exposure to high concentrations can lead to adverse effects such as hepatotoxicity and nephrotoxicity. A NOAEL (No Observed Adverse Effect Level) was established at 4 mg/kg body weight/day based on subchronic studies in animal models .
  • Genotoxicity : Preliminary tests suggest that while mutagenic activity was observed in certain assays (e.g., Salmonella), this was not consistently replicated across all tests, indicating a need for further investigation into its genotoxic potential .

Properties

IUPAC Name

1-(2,4-dichloro-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEKMKKSSHGMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612944
Record name 1-(2,4-Dichloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61671-51-0
Record name 1-(2,4-Dichloro-5-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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